Fluorescein-PEG6-bis-NHS Ester: A Comprehensive Technical Guide for Bioconjugation and Beyond
Fluorescein-PEG6-bis-NHS Ester: A Comprehensive Technical Guide for Bioconjugation and Beyond
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorescein-PEG6-bis-NHS ester is a versatile, high-purity reagent widely employed in biological research and drug development. This molecule uniquely combines the spectral properties of fluorescein (B123965), the biocompatibility and solubility-enhancing characteristics of a polyethylene (B3416737) glycol (PEG) spacer, and the amine-reactive functionality of two N-hydroxysuccinimide (NHS) esters. This trifecta of features makes it an invaluable tool for fluorescently labeling, crosslinking, and tethering biomolecules. This technical guide provides an in-depth overview of its properties, applications, and detailed protocols for its use in key experimental workflows, including protein labeling, intra- and intermolecular crosslinking, and its emerging role as a linker in Proteolysis Targeting Chimeras (PROTACs).
Introduction
In the realm of bioconjugation, precision and efficiency are paramount. Fluorescein-PEG6-bis-NHS ester has emerged as a critical tool for researchers seeking to fluorescently label and crosslink proteins, peptides, and other amine-containing molecules. Its structure comprises a central fluorescein core, providing a readily detectable fluorescent signal. This core is flanked by two polyethylene glycol (PEG) chains, each with a length of six ethylene (B1197577) oxide units. The PEG chains enhance the water solubility of the molecule and the resulting conjugates, mitigating aggregation and improving biocompatibility.[1][2] At the terminus of each PEG chain is a highly reactive N-hydroxysuccinimide (NHS) ester, which forms stable amide bonds with primary amines, such as the lysine (B10760008) residues found on the surface of proteins.[1] The bifunctional nature of this reagent allows for the crosslinking of two different molecules or two domains within the same molecule, providing insights into protein structure and interactions.[3][4] Furthermore, the defined length of the PEG linker makes it a valuable component in the modular synthesis of PROTACs, where it can bridge a target protein binder and an E3 ligase ligand.[4][5][6]
Physicochemical and Spectral Properties
A thorough understanding of the physicochemical and spectral properties of Fluorescein-PEG6-bis-NHS ester is crucial for its effective application. The data presented below has been compiled from various supplier technical data sheets. It is important to note that slight variations in molecular weight and formula may exist between different commercial sources.
| Property | Value (Source 1) | Value (Source 2) |
| Chemical Name | 2,5-dioxopyrrolidin-1-yl 1-((4-(3,6-dihydroxy-9H-xanthen-9-yl)-3-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)phenyl)amino)-1-thioxo-5,8,11,14,17,20-hexaoxa-2-azatricosan-23-oate[1] | Not Specified |
| Molecular Formula | C44H50N4O17S[1] | C40H45N3O15S[5] |
| Molecular Weight | 938.96 g/mol [1] | 839.86 g/mol [5] |
| CAS Number | 2055105-59-2[1] | 1818294-35-7[5] |
| Appearance | Solid powder[1] | Solid at room temperature[5] |
| Purity | >95%[1] | Not Specified |
| Excitation Maximum (λex) | ~494 nm (for Fluorescein)[7] | ~495 nm (for Fluorescein PEG)[6] |
| Emission Maximum (λem) | ~521 nm (for Fluorescein)[7] | ~515-520 nm (for Fluorescein PEG)[6] |
| Solubility | Soluble in aqueous media, DMF, DMSO[1][6] | Soluble in DMSO, DMF[5] |
| Storage Conditions | Short term (days to weeks) at 0-4°C in the dark. Long term (months to years) at -20°C.[1] | Store at -20°C with desiccant.[3] |
Mechanism of Action
The utility of Fluorescein-PEG6-bis-NHS ester lies in the reactivity of its two terminal NHS ester groups. NHS esters are highly reactive towards primary amines (-NH2), which are abundant on the surface of proteins in the form of lysine side chains and the N-terminus of polypeptide chains. The reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide as a byproduct.[8] This reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.[8] It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[9]
Key Applications and Experimental Protocols
Fluorescein-PEG6-bis-NHS ester is a multifunctional reagent with a range of applications in biological research.
Fluorescent Labeling of Proteins and Antibodies
The most straightforward application is the fluorescent labeling of proteins for visualization and tracking. The covalent attachment of the fluorescein moiety allows for the detection of the labeled protein in various applications, including fluorescence microscopy, flow cytometry, and western blotting.
Caption: Workflow for fluorescently labeling proteins.
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Protein Preparation: Dissolve the antibody in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0) to a final concentration of 1-5 mg/mL.[10] If the antibody is in a buffer containing primary amines, perform buffer exchange via dialysis or a desalting column.
-
Reagent Preparation: Immediately before use, dissolve Fluorescein-PEG6-bis-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[11]
-
Reaction: While gently vortexing, add a 10- to 20-fold molar excess of the dissolved reagent to the antibody solution.[11]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[11]
-
Quenching (Optional): The reaction can be stopped by adding a buffer containing primary amines, such as Tris-HCl, to a final concentration of 20-50 mM and incubating for 15 minutes.[10]
-
Purification: Remove unreacted crosslinker using a desalting column, spin column, or dialysis against an appropriate buffer (e.g., PBS).[10]
-
Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein concentration) and ~494 nm (for fluorescein concentration).
Intramolecular and Intermolecular Crosslinking
The presence of two NHS ester groups allows for the covalent crosslinking of primary amines. This can occur either within a single protein (intramolecular crosslinking) to stabilize its conformation or between two or more interacting proteins (intermolecular crosslinking) to capture and identify protein-protein interactions.[3][4]
Caption: Workflow for intra- or intermolecular protein crosslinking.
-
Protein Preparation: Prepare a mixture of the interacting proteins in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a suitable concentration (e.g., 0.1-1 mg/mL).
-
Reagent Preparation: Prepare a stock solution of Fluorescein-PEG6-bis-NHS ester (e.g., 25 mM) in anhydrous DMSO or DMF immediately before use.[10]
-
Reaction: Add the crosslinker to the protein mixture at a final concentration of 0.25-5 mM. A 20- to 50-fold molar excess of the crosslinker over the protein is often a good starting point.[10]
-
Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature or on ice.[10]
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM and incubate for 15 minutes.[10]
-
Analysis: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species. The fluorescent nature of the crosslinker allows for in-gel fluorescence scanning before Coomassie or silver staining. For identification of crosslinked peptides, mass spectrometry is the method of choice.
PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them. The PEG6 chain of Fluorescein-PEG6-bis-NHS ester serves as a flexible and hydrophilic linker of a defined length, which is crucial for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[12][13] The two NHS esters allow for the sequential or one-pot conjugation of the two ligands.
Caption: General workflow for synthesizing a PROTAC.
-
Ligand Preparation: The target protein ligand and the E3 ligase ligand must each possess a primary amine for conjugation.
-
Reaction: The synthesis can be performed sequentially. First, react Fluorescein-PEG6-bis-NHS ester with one of the ligands in an appropriate organic solvent (e.g., DMF) with a suitable base (e.g., DIPEA) to form a mono-substituted intermediate. After purification, this intermediate is then reacted with the second ligand. Alternatively, a one-pot synthesis with a specific stoichiometry of the reactants can be attempted, though this may lead to a mixture of products requiring more extensive purification.
-
Purification: The final PROTAC product is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The identity and purity of the synthesized PROTAC are confirmed by mass spectrometry and NMR spectroscopy. The fluorescent tag can aid in tracking the molecule during purification and subsequent biological assays.
Conclusion
Fluorescein-PEG6-bis-NHS ester is a powerful and versatile tool for researchers in various fields of life sciences and drug discovery. Its combination of fluorescence, biocompatibility, and bifunctional reactivity enables a wide range of applications, from simple protein labeling to the sophisticated design of PROTACs. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful implementation of this reagent in the laboratory. As with any chemical reagent, optimal results will be achieved through careful planning, execution, and optimization of the experimental conditions for each specific application.
References
- 1. medkoo.com [medkoo.com]
- 2. Fluorescein-PEG6-bis-NHS ester|CAS 2055105-59-2|DC Chemicals [dcchemicals.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of bifunctional fluorescent probes and their application to α-helix labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescein PEG, mPEG-FITC [nanocs.net]
- 7. creativepegworks.com [creativepegworks.com]
- 8. researchgate.net [researchgate.net]
- 9. General protein-protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. store.sangon.com [store.sangon.com]
- 11. broadpharm.com [broadpharm.com]
- 12. nbinno.com [nbinno.com]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
